4-[(2-Chloropyrimidin-4-yl)oxy]aniline
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR (100 MHz, DMSO-d₆):
Fourier-Transform Infrared (FT-IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
- Observed m/z : 221.0354 [M+H]⁺
- Theoretical m/z : 221.0352 (C₁₀H₈ClN₃O)
- Fragmentation pattern:
- Loss of NH₂ (17 Da) → m/z 204
- Cleavage of the oxy bridge → m/z 139 (C₄H₃ClN₂⁺).
Properties
IUPAC Name |
4-(2-chloropyrimidin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-10-13-6-5-9(14-10)15-8-3-1-7(12)2-4-8/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCZDHZFURASCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Chloropyrim
Biological Activity
4-[(2-Chloropyrimidin-4-yl)oxy]aniline, with the molecular formula C₁₀H₈ClN₃O and a molecular weight of 221.65 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a chloropyrimidine moiety linked to an aniline group via an ether bond. This unique structure suggests potential interactions with various biological targets, particularly in the context of kinase modulation and anti-inflammatory activities.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Properties
- Anti-inflammatory Effects
- Neuroprotective Activity
- Analgesic Effects
Anticancer Properties
Studies have demonstrated that compounds similar to this compound can inhibit specific protein kinases involved in cancer progression. The compound is being explored for its ability to modulate kinase activity, which is crucial for cell growth and survival.
Table 1: Kinase Inhibition by Related Compounds
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | JAK1 | 0.5 | |
| Similar derivatives | TYK2 | 0.3 | |
| Other pyrimidine derivatives | BRAF | 0.7 |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. It has been shown to interfere with NF-kB signaling pathways, which are pivotal in mediating inflammatory responses.
Case Study: In Vivo Anti-inflammatory Activity
A study involving animal models indicated that treatment with similar compounds led to a significant reduction in markers of inflammation, such as TNF-alpha and IL-6 levels. The mechanism involved appears to be through the downregulation of NF-kB activation.
Neuroprotective Activity
Research indicates that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The compound may help mitigate oxidative stress and apoptosis in neuronal cells.
Table 2: Neuroprotective Effects of Related Compounds
| Compound | Mechanism of Action | Reference |
|---|---|---|
| This compound | Modulation of mitochondrial function | |
| Aryl derivatives | Antioxidant activity; inhibition of apoptosis |
Analgesic Effects
The analgesic properties of this compound are also noteworthy. Research has shown that it can alleviate pain through central nervous system mechanisms, likely by modulating neurotransmitter release and receptor activity.
Table 3: Analgesic Activity Comparison
Scientific Research Applications
Anticancer Activity
4-[(2-Chloropyrimidin-4-yl)oxy]aniline has been investigated for its potential as a kinase inhibitor, targeting specific pathways involved in cancer progression. Kinases play crucial roles in cell signaling, and their dysregulation is often associated with tumorigenesis. Research indicates that compounds with similar structures can inhibit various kinases, suggesting that this compound may exhibit similar properties.
Case Study:
A study explored the effects of pyrimidine derivatives on cancer cell lines, demonstrating that modifications to the aniline structure can enhance selectivity and potency against specific cancer types. The findings suggest that derivatives of this compound could be developed as targeted therapies for cancer treatment .
Antimicrobial Properties
Research has indicated that chlorinated anilines possess antimicrobial activity. The presence of the chloropyrimidine group may enhance this property, making this compound a candidate for developing new antimicrobial agents.
Case Study:
In vitro studies have shown that similar compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The structural features of this compound could be optimized to improve efficacy against resistant strains .
Synthesis of Functional Polymers
The compound can serve as a building block in the synthesis of functional polymers used in coatings and adhesives. Its reactive aniline group allows for polymerization processes that can produce materials with tailored properties.
Data Table: Polymerization Reactions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Free Radical Polymerization | 60°C, 24 hours | 85 |
| Condensation Polymerization | Room Temp, 48 hours | 78 |
Dyes and Pigments
Due to its aromatic structure, this compound can be utilized in dye formulations. Its chlorinated nature may impart unique color properties and stability to dyes used in textiles and coatings.
Environmental Considerations
While exploring the applications of this compound, it is essential to consider its ecological impact. Chlorinated compounds can pose risks to aquatic ecosystems if not managed properly during production and disposal. Regulatory guidelines must be adhered to ensure safe use .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The 2-chloropyrimidine group undergoes substitution reactions with nucleophiles, enabling structural diversification.
Key Reaction Pathways:
-
Amination : Reaction with primary/secondary amines replaces the chlorine atom.
-
Cross-Coupling (Suzuki-Miyaura) :
Table 1: Substitution Reactions and Yields
Functionalization of the Aniline Amine
The aromatic amine participates in condensation and coupling reactions.
Common Reactions:
-
Urea Formation : Reaction with isocyanates generates urea derivatives.
-
Diazo Coupling : Forms azo dyes under acidic conditions.
Oxidation and Reduction
-
Oxidation of the Aniline :
-
Product : 4-[(2-Chloropyrimidin-4-yl)oxy]nitrobenzene (using H₂O₂/AcOH).
-
-
Reduction of the Pyrimidine Ring :
Stability and Reactivity Trends
-
pH Sensitivity : The aniline amine protonates under acidic conditions (pKa ≈ 4.5), reducing nucleophilicity .
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .
Industrial-Scale Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Para vs. Meta Substitution
The positional isomer 3-[(2-Chloropyrimidin-4-yl)oxy]aniline (CAS: 943314-62-3) shares the same molecular formula and weight but differs in the substitution pattern on the aniline ring (meta instead of para). This structural variation significantly impacts physicochemical and biological properties:
- Reactivity : The para-substituted derivative exhibits higher reactivity in coupling reactions due to reduced steric hindrance. For example, 4-[(2-Chloropyrimidin-4-yl)oxy]aniline reacts with 2,4-difluoroaniline to form a urea derivative in 54% yield , whereas meta-substituted analogues often require harsher conditions .
- Solubility : The meta isomer shows lower solubility in polar solvents like DMSO compared to the para isomer, as inferred from synthesis protocols .
Table 1: Positional Isomer Comparison
Pyrimidine Ring Modifications
Halogen and Functional Group Variations
- 5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl Derivative : Replacement of the 2-chloro group with a trifluoromethyl and additional chlorine at the 5-position (CAS: 1823183-07-8) increases molecular weight (311.70 g/mol ) and lipophilicity (logP: 3.2), enhancing blood-brain barrier penetration .
- 2-Methylpyrimidin-4-yl Derivative (CAS: 1283979-71-4): Substituting chlorine with a methyl group reduces electrophilicity, making it less reactive in SNAr reactions but more stable in physiological conditions .
Table 2: Pyrimidine Substituent Effects
| Compound | Molecular Weight | Key Substituents | Reactivity (vs. Parent) |
|---|---|---|---|
| This compound | 221.65 | 2-Cl | High |
| 4-[(5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy]aniline | 311.70 | 5-Cl, 6-CF₃ | Moderate |
| 4-[(2-Methylpyrimidin-4-yl)oxy]aniline | 201.22 | 2-CH₃ | Low |
Heterocyclic Core Modifications
- This compound shows 42% inhibition of PfPK6 at 10 µM .
- Quinoline Derivatives: Compounds like 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline exhibit red-shifted UV absorption (λmax: 345 nm vs. 290 nm for parent), correlating with enhanced photostability .
Q & A
Q. What are the standard synthetic routes for 4-[(2-Chloropyrimidin-4-yl)oxy]aniline, and how can reaction efficiency be optimized?
The compound is typically synthesized via Suzuki-Miyaura coupling between 2,4-dichloropyrimidine and an appropriately substituted boronic acid or aniline derivative. For example, coupling 2,4-dichloropyrimidine with (3-nitrophenyl)boronic acid under palladium catalysis selectively replaces the 4-chloro group, leaving the 2-chloro position intact . Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., dioxane/water). Post-synthesis, purification via HPLC with gradients (e.g., 5–35% EtOAc in hexanes) ensures high purity .
Q. What spectroscopic and chromatographic techniques are used for characterization?
- LCMS : Confirms molecular ion peaks (e.g., m/z 245 [M+H]⁺) and purity .
- HPLC : Retention time analysis (e.g., 0.75 minutes under SQD-FA05 conditions) ensures compound identity .
- ¹H NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ ~5 ppm, broad). For derivatives, NOESY or 2D NMR resolves regioselectivity .
Q. How does the reactivity of the 2-chloro group compare to other positions in pyrimidine?
The 2-chloro group is less reactive than the 4-position in Suzuki couplings due to steric and electronic factors. However, it participates in nucleophilic aromatic substitution (e.g., with amines or alkoxides) under thermal or microwave conditions .
Advanced Research Questions
Q. How can regioselectivity challenges in Suzuki-Miyaura coupling be mitigated during intermediate synthesis?
Regioselectivity at the 4-chloro position is achieved by using sterically hindered boronic acids (e.g., 3-nitrophenyl derivatives) and optimizing reaction temperature (80–100°C). Catalyst systems like Pd(OAc)₂ with SPhos ligands enhance selectivity . Post-coupling reduction (e.g., SnCl₂ for nitro-to-amine conversion) yields intermediates like 3-(2-chloropyrimidin-4-yl)aniline .
Q. What strategies are effective for functionalizing the aniline moiety in drug discovery?
The aniline NH₂ group undergoes:
- Urea/thiourea formation : Reaction with isocyanates or carbodiimides .
- Acylation : Using acyl chlorides or active esters.
- Heterocycle conjugation : Coupling with morpholine or piperazine derivatives via Buchwald-Hartwig amination . Example: 1-(4-((2-chloropyrimidin-4-yl)oxy)phenyl)-3-arylurea derivatives are synthesized via CDI-mediated coupling .
Q. How can byproducts from substitution reactions at the 2-chloro position be analyzed?
Byproducts (e.g., dimerization or over-substitution) are identified using:
- TLC : Monitoring reaction progress with silica plates.
- LCMS : Detecting masses corresponding to unintended adducts.
- Flash chromatography : Separating products using gradients (e.g., CH₂Cl₂:MeOH 9:1) .
Q. What crystallographic insights exist for this compound and its derivatives?
X-ray diffraction reveals intermolecular N–H⋯N hydrogen bonding in derivatives like 4-chloro-N-(2-pyridyl)aniline, forming dimeric pairs. Dihedral angles between aromatic rings (41.84–49.24°) influence packing and solubility .
Methodological and Application-Focused Questions
Q. How can this compound serve as a kinase inhibitor scaffold?
The pyrimidine core mimics ATP-binding motifs in kinases. Modifications at the 2-chloro (e.g., substitution with morpholine) and aniline (e.g., urea groups) enhance selectivity for kinases like PfPK6 or EGFR. SAR studies highlight the importance of electron-withdrawing groups (e.g., F, Cl) for potency .
Q. What computational tools aid in predicting binding modes of derivatives?
Q. How to troubleshoot low yields in multi-step syntheses?
- Intermediate stability : Protect amines with Boc groups during harsh reactions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours).
- Scale-up adjustments : Replace THF with sec-BuOH for better solubility .
Tables
Q. Table 1. Key Synthetic Intermediates
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
